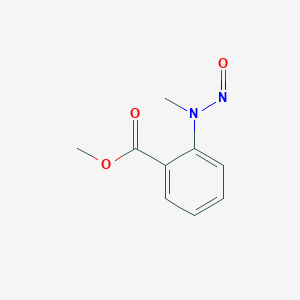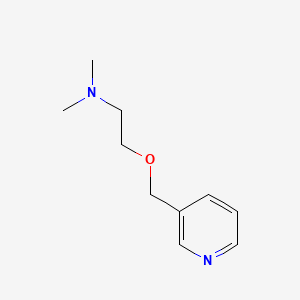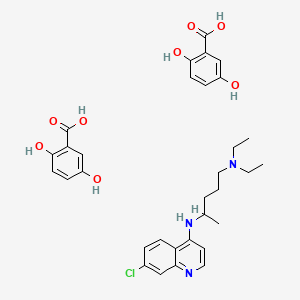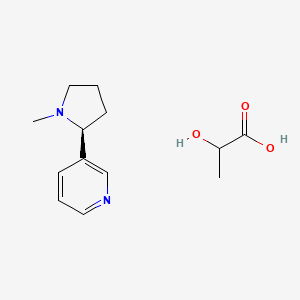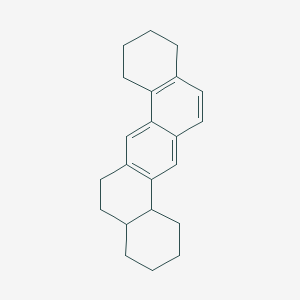
2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate is a complex organic compound characterized by the presence of trifluoroethyl, cyano, oxo, propylsulphonyl, and tolyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate typically involves multiple steps:
Formation of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through nucleophilic substitution reactions using trifluoroethyl halides.
Introduction of the Cyano Group: The cyano group is often introduced via nucleophilic addition of cyanide ions to appropriate electrophilic centers.
Formation of the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Propylsulphonyl Group: This group can be introduced through sulfonation reactions using propylsulfonyl chloride.
Formation of the Tolyl Group: The tolyl group is typically introduced through Friedel-Crafts alkylation reactions.
Final Coupling: The final coupling of these functional groups is achieved through condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo and tolyl groups, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the cyano and oxo groups, converting them into amines or alcohols, respectively.
Substitution: The trifluoroethyl and propylsulphonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Cyanide ions, amines, alcohols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Various derivatives depending on the nucleophile used.
科学研究应用
2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its functional groups can be utilized in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.
Industrial Applications: It can be used in the development of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the cyano and oxo groups can participate in hydrogen bonding and other interactions. The propylsulphonyl group can modulate the compound’s solubility and stability, influencing its overall activity.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethyl N-(2-cyanophenyl)carbamate: This compound shares the trifluoroethyl and cyano groups but lacks the oxo and propylsulphonyl groups.
2,2,2-Trifluoroethyl 2,2,2-trifluoroethanimidate: This compound also contains the trifluoroethyl group but differs significantly in its overall structure and functional groups.
Uniqueness
2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
66172-62-1 |
|---|---|
分子式 |
C26H28F3N3O5S |
分子量 |
551.6 g/mol |
IUPAC 名称 |
2,2,2-trifluoroethyl 2-[4-[(E)-2-cyano-3-oxo-3-[4-(propylsulfonylamino)phenyl]prop-1-enyl]-N-ethyl-3-methylanilino]acetate |
InChI |
InChI=1S/C26H28F3N3O5S/c1-4-12-38(35,36)31-22-9-6-19(7-10-22)25(34)21(15-30)14-20-8-11-23(13-18(20)3)32(5-2)16-24(33)37-17-26(27,28)29/h6-11,13-14,31H,4-5,12,16-17H2,1-3H3/b21-14+ |
InChI 键 |
UBDOGAFJORCNGW-KGENOOAVSA-N |
手性 SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)/C(=C/C2=C(C=C(C=C2)N(CC)CC(=O)OCC(F)(F)F)C)/C#N |
规范 SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C(=CC2=C(C=C(C=C2)N(CC)CC(=O)OCC(F)(F)F)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


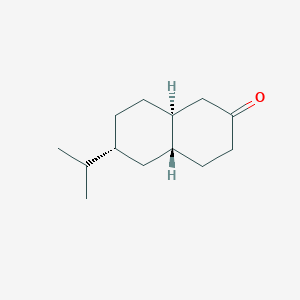


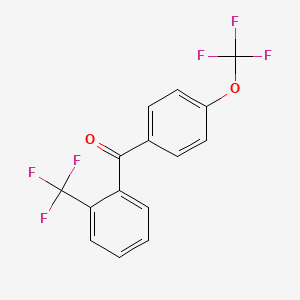



![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)
